N-(3,4-Dichlorophenyl)-N-({N'-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes multiple functional groups such as dichlorophenyl, ethoxy, and benzenesulfonamide.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Condensation Reactions: Combining dichlorophenyl and ethoxyphenyl intermediates under controlled conditions.
Hydrazine Formation: Introducing hydrazinecarbonyl groups through specific reagents and catalysts.
Sulfonamide Addition: Adding benzenesulfonamide groups to the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The process ensures high yield and purity of the final product, suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while reduction may produce simpler forms of the compound.
Scientific Research Applications
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide involves interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other dichlorophenyl derivatives and benzenesulfonamide-based molecules. Examples include:
- N-(3,4-Dichlorophenyl)-N-methylbenzenesulfonamide
- N-(3,4-Dichlorophenyl)-N-ethoxybenzenesulfonamide
Uniqueness
N-(3,4-Dichlorophenyl)-N-({N’-[(E)-[3-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]methylidene]hydrazinecarbonyl}methyl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C26H25Cl2N3O5S |
---|---|
Molecular Weight |
562.5 g/mol |
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-[(E)-(3-ethoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C26H25Cl2N3O5S/c1-3-14-36-24-13-10-19(15-25(24)35-4-2)17-29-30-26(32)18-31(20-11-12-22(27)23(28)16-20)37(33,34)21-8-6-5-7-9-21/h3,5-13,15-17H,1,4,14,18H2,2H3,(H,30,32)/b29-17+ |
InChI Key |
NKVQSIOIBVDXOW-STBIYBPSSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)OCC=C |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3)OCC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.